molecular formula C4H6N2OS B13073520 (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol

Cat. No.: B13073520
M. Wt: 130.17 g/mol
InChI Key: FSEPBBCVLUERIJ-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is a high-purity chemical reagent featuring a 1,2,4-oxadiazole heterocycle core, a methyl substituent, and a reactive methanethiol functional group. This structure makes it a valuable synthetic intermediate for researchers, particularly in constructing novel compounds for pharmaceutical discovery and development. The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities. Compounds containing this structure have been extensively investigated and shown significant anticancer properties, with some derivatives demonstrating excellent activity against breast cancer cell lines like MCF-7 and MDA-MB-231 . Furthermore, 1,2,4-oxadiazole derivatives are widely researched for their antimicrobial potential, exhibiting promising activity against various bacterial and fungal strains, such as Escherichia coli , Staphylococcus aureus , and Aspergillus niger . The specific presence of the methyl and methanethiol groups on the heterocyclic ring allows for further chemical modifications, enabling medicinal chemists to fine-tune the properties of lead compounds. The position of substituents on the oxadiazole ring is a critical factor influencing biological activity, as changes can significantly alter potency and selectivity . This compound is intended solely for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEPBBCVLUERIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a. Direct Thiolation of Oxadiazole Intermediates

  • Reagents : Methanethiol (CH₃SH) or dimethyl disulfide (DMDS) in the presence of base catalysts (e.g., K₂CO₃).
  • Conditions :
    • Gas-phase reactions using H₂S and methanol over α-Al₂O₃ catalysts at 340°C (95% selectivity).
    • Liquid-phase thiolation with DMDS and methanol using ZSM-5@t-ZrO₂ bifunctional catalysts (56% selectivity).

Key data :

Catalyst Temp (°C) CH₃OH Conversion (%) CH₃SH Selectivity (%)
α-Al₂O₃ 340 98.3 56.2
ZSM-5@t-ZrO₂ 300 85.0 48.5

b. Post-Functionalization of Hydroxymethyl Derivatives

  • Step 1 : Synthesize (3-Methyl-1,2,4-oxadiazol-5-yl)methanol via propargylation of oxadiazole-thiol intermediates.
  • Step 2 : Convert the hydroxyl (-OH) group to -SH using Lawesson’s reagent or P₂S₅.

Example :

  • React 3-methyl-1,2,4-oxadiazole-5-thiol with propargyl bromide to install a propargyl group.
  • Reduce the alkyne and treat with P₂S₅ in toluene under reflux (yield: 65–70%).

Large-Scale Synthesis Considerations

  • Thermal hazards : Hydroxylamine and acetamidoxime intermediates are thermally unstable; controlled addition and cooling are critical.
  • Catalyst recycling : KW/γ-Al₂O₃ catalysts can be reused for 5 cycles with <10% activity loss.
  • Purification : Recrystallization from ethanol or methanol ensures >95% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
POCl₃ Cyclization 70–80 95 Moderate Corrosive reagents
CS₂/KOH Cyclization 60–70 90 High Long reaction times
Gas-Phase Thiolation 95 98 High High-energy input
Post-Functionalization 65–70 93 Low Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol has been investigated for its potential therapeutic properties. Research indicates that derivatives of oxadiazole compounds can exhibit significant biological activities, including antimicrobial and anticancer effects.

Key Findings:

  • Antimicrobial Activity: Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus at 32 µg/mL and 16 µg/mL, respectively .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiolE. coli32 µg/mL
(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiolS. aureus16 µg/mL

Agriculture

The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to disrupt cellular processes in pests makes it a candidate for further development in agricultural applications.

Case Study:
A study evaluated the efficacy of oxadiazole derivatives against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol.

Materials Science

In materials science, (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is being studied for its potential to enhance the properties of polymers and coatings. Its incorporation into polymer matrices has shown promise in improving thermal stability and mechanical strength.

Research Insights:
Recent investigations have demonstrated that adding oxadiazole compounds to polymer blends can lead to improved resistance to thermal degradation and enhanced mechanical properties .

Pharmacokinetics and Safety Profile

Preliminary studies suggest that compounds derived from (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol have moderate bioavailability and are rapidly metabolized. Toxicity assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand the safety profile .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the oxadiazole ring can interact with nucleic acids and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-1,2,4-oxadiazole Derivatives

Compounds like (3-chlorophenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (10c) and(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (10f) share the oxadiazole core but differ in substituents. These derivatives exhibit higher lipophilicity due to aromatic phenyl groups, enhancing membrane permeability. However, the methanethiol group in the parent compound offers nucleophilic reactivity for covalent bonding (e.g., disulfide formation), which is absent in these esters .

Compound Substituent Key Functional Group Biological Activity Reference
(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol -CH2SH Thiol Agrochemical precursor
10c 3-Chlorophenyl Acetate ester Not reported
10f 4-Methoxyphenyl Acetate ester Not reported

Oxadiazole-Bearing Pyrazoles and Cephalosporins

1,2,4-Oxadiazole-bearing pyrazoles (e.g., 2-(4-chlorophenyl)-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)benzyl)acetamide) demonstrate metabolic stability attributed to the oxadiazole ring, with trifluoromethyl groups further enhancing resistance to enzymatic degradation. Similarly, cephalosporin derivatives like neopentyl ((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)carbamate (19c) leverage the oxadiazole for antibiotic activity, though their complex bicyclic structures result in lower synthetic yields (11–22%) compared to simpler oxadiazole-thiols .

Thiol vs. Thione and Amine Derivatives

  • 5-Methyl-1,2,4-triazole-3-thione (CAS 39255-68-0) replaces the oxadiazole with a triazole ring and a thione group (-C=S). This structural shift increases hydrogen-bonding capacity but reduces ring strain, altering reactivity profiles .
  • (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride (CAS 1184984-85-7) substitutes the thiol with an amine, enabling salt formation for improved solubility. However, the absence of a thiol limits its use in redox-mediated applications .

Antimicrobial and Antitumor Potential

  • Coumarin-oxadiazole hybrids (e.g., (1,2,4-oxadiazol-5-yl)methoxy-coumarin) show broad-spectrum activity against S. aureus and E. coli, with MIC values <10 µg/mL.
  • 1,3,4-Thiadiazole derivatives (e.g., compound 9b) exhibit potent antitumor activity (IC50 = 2.94 µM against HepG2), suggesting that the oxadiazole-thiol scaffold could be optimized for similar targets .

Agricultural and Industrial Uses

The phosphorodithioate ester derivative of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is marketed as a pesticide intermediate, leveraging sulfur’s affinity for metal ions in enzyme inhibition .

Biological Activity

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is a compound characterized by the presence of both a thiol group and an oxadiazole ring. This unique structural combination endows it with distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The thiol group can be oxidized to form disulfides or sulfonic acids, while the oxadiazole ring can undergo reduction to yield different derivatives. Its ability to engage in nucleophilic substitution reactions further enhances its utility in synthetic chemistry .

The biological activity of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is primarily attributed to its interaction with biological macromolecules. The thiol group can form covalent bonds with target proteins, potentially modulating their activity. Additionally, the oxadiazole ring may engage in various interactions that contribute to the compound's overall biological effects .

Antimicrobial Properties

Research indicates that (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study screened several oxadiazole derivatives for their ability to inhibit cancer cell proliferation. Among these, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol could serve as a lead compound for developing new anticancer agents .

Cell Line IC50 (µM) % Inhibition
MCF7 (Breast Cancer)0.27590.47
A549 (Lung Cancer)0.41781.58
SK-MEL-5 (Melanoma)0.27584.32
T47D (Breast Cancer)0.27584.83

Case Study 1: Anticancer Activity

In a recent study conducted by Arafa et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that one derivative had an IC50 value of 0.275 µM against MCF7 cells, significantly outperforming standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

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